molecular formula C22H19ClN4O2 B2758815 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946244-55-9

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No. B2758815
CAS RN: 946244-55-9
M. Wt: 406.87
InChI Key: XIHRDBZVHHLCRL-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTOP belongs to the class of piperazine derivatives and is a selective antagonist of the mu-opioid receptor.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research has involved the synthesis of novel derivatives and their evaluation for antimicrobial activities. Compounds with structural similarities have been synthesized and tested against a range of microorganisms. For example, the synthesis of novel 1,2,4-triazole derivatives has been explored, showing good to moderate activities against test microorganisms (H. Bektaş et al., 2007). These compounds represent a class of molecules that can be modified to enhance their antimicrobial properties.

Anticancer Evaluation

Research into the anticancer properties of similar compounds has also been conducted. New derivatives have been synthesized and their in vitro anticancer activities evaluated. Some compounds have shown promising results against cancer cell lines, indicating the potential of these molecules as frameworks for developing new anticancer drugs (M. Kachaeva et al., 2018).

Synthesis Techniques

Innovative synthesis techniques have been applied to similar compounds, highlighting the evolving methods in chemical synthesis. Microwave-assisted synthesis, for example, has been utilized to prepare novel derivatives efficiently, demonstrating the role of advanced technology in the development of new chemical entities (R. Mahesh et al., 2004).

Tuberculostatic Activity

The exploration of tuberculostatic activity in related compounds has revealed some derivatives with minimum inhibiting concentrations within specific ranges, indicating their potential as agents against tuberculosis (H. Foks et al., 2004).

Explosives Research

Interestingly, derivatives of similar structural frameworks have been studied for applications beyond medicinal chemistry, such as in the development of insensitive high explosives. This research underscores the diverse potential applications of chemical compounds based on their molecular structure (C. Snyder et al., 2017).

properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)20-25-19(14-24)22(29-20)27-12-10-26(11-13-27)21(28)17-6-8-18(23)9-7-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHRDBZVHHLCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

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